molecular formula C10H11N3S B13339865 2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine

2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B13339865
M. Wt: 205.28 g/mol
InChI Key: WXQXQNZXASTICA-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyrimidine ring, a nitrogen-containing six-membered ring, endows the compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H11N3S/c1-7-12-8(6-10(11)13-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3,(H2,11,12,13)

InChI Key

WXQXQNZXASTICA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=CS2

Origin of Product

United States

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